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(R)-Methyl 3-hydroxy-2-

methylpropanoate

Cat. No.: B027092 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The "Roche ester" refers to a class of versatile chiral building blocks, most notably the

enantiomers of ethyl 4-chloro-3-hydroxybutanoate and ethyl 3-hydroxy-2-methylpropanoate.

These compounds are highly valued in the pharmaceutical industry for their utility in the

stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Their pre-

installed stereocenters and versatile functional groups allow for the efficient construction of

chiral drugs, ensuring high enantiomeric purity, which is critical for therapeutic efficacy and

safety.

This document provides a detailed overview of the applications of Roche esters in the

synthesis of key pharmaceutical intermediates, complete with quantitative data, experimental

protocols, and visual diagrams to illustrate synthetic pathways.

Key Applications in Pharmaceutical Synthesis
The strategic importance of Roche esters is evident in their application in the synthesis of a

wide range of pharmaceuticals.
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Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) is a pivotal intermediate in the synthesis of

L-carnitine, a compound essential for fatty acid metabolism, and (R)-γ-amino-β-hydroxybutyric

acid (GABOB), a neurotransmitter.[1][2] The synthesis leverages the stereocenter of the Roche

ester to establish the final chirality of the target molecules.

Precursor to HMG-CoA Reductase Inhibitors (Statins)
The (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate serves as a key chiral building block

in the synthesis of a class of cholesterol-lowering drugs known as HMG-CoA reductase

inhibitors, or statins.[2]

Synthesis of Polypropionate-Containing Natural
Products
The Roche ester is a classical and widely used starting material for the synthesis of

polypropionate stereotriads.[3][4] These structural motifs are common in many biologically

active natural products, including antibiotics like rapamycin and anticancer agents like

dictyostatin. The inherent chirality of the Roche ester provides a reliable foundation for building

up the multiple stereocenters present in these complex molecules.[5][6]

Synthesis of Roche Ester: Biocatalytic and
Chemical Approaches
The efficient and enantioselective synthesis of Roche esters is a critical first step. Both

biocatalytic and chemical methods have been developed to achieve high yields and

enantiomeric excess (e.e.).

Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-
hydroxybutanoate ((R)-CHBE)
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using carbonyl reductases

is a highly effective method for producing (R)-CHBE.[1][7]
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Biocatalyst
Substrate
Concentration

Conversion
Yield

Enantiomeric
Excess (e.e.)

Reference

Carbonyl

reductase from

Burkholderia

gladioli

(BgADH3) with

NADPH

regeneration

1200 mmol (fed-

batch)
Complete 99.9% [7]

Recombinant E.

coli expressing

(S)-specific

secondary

alcohol

dehydrogenase

from Candida

parapsilosis

3.8% (w/v) 95.2% >99% [8]

Aldo-keto

reductases (LP-

AKRs) from

Lactobacillus

plantarum

Not specified Not specified 99% [9]

Baker's yeast

with allyl bromide

additive

Not specified 98% 97% [2]

Experimental Protocol: Biocatalytic Reduction of COBE to (R)-CHBE

This protocol is based on the use of recombinant E. coli cells expressing a stereoselective

carbonyl reductase with a cofactor regeneration system.[1][7]

Materials:

Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase
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Ethyl 4-chloro-3-oxobutanoate (COBE)

Glucose

Potassium phosphate buffer (pH 6.5)

Organic solvent (e.g., n-octanol) for biphasic system

Ethyl acetate for extraction

Procedure:

Prepare a biphasic reaction mixture containing potassium phosphate buffer and n-octanol.

Suspend the recombinant E. coli cells in the aqueous phase.

Add glucose to the mixture to serve as the co-substrate for NADPH regeneration.

Initiate the reaction by adding COBE. A fed-batch strategy, where the substrate is added

incrementally, can be employed to overcome substrate inhibition and achieve high

concentrations.[7]

Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine

the conversion of COBE to (R)-CHBE.

Upon completion, separate the organic phase and extract the aqueous phase with ethyl

acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude (R)-CHBE.

Purify the product by vacuum distillation or column chromatography.

Determine the enantiomeric excess of the purified (R)-CHBE using chiral high-performance

liquid chromatography (HPLC).
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Workflow for Biocatalytic Synthesis of (R)-CHBE

Reaction Setup

Biocatalytic Reduction

Product Isolation and Purification

Analysis

Suspend Recombinant E. coli

Add COBE (Fed-batch)

Prepare Biphasic Buffer System Add Glucose

Incubate at 30°C with Agitation

Monitor Conversion by GC

Extract with Ethyl Acetate

Upon Completion

Dry and Concentrate

Purify by Distillation/Chromatography

Determine e.e. by Chiral HPLC

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b027092?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the biocatalytic synthesis of (R)-CHBE.

Asymmetric Hydrogenation for Roche Ester Derivatives
Catalytic asymmetric hydrogenation of acrylate esters is another powerful method to produce

Roche ester derivatives with high enantioselectivity.[5]

Quantitative Data for Asymmetric Hydrogenation

Substrate Catalyst Yield
Enantiomeric
Excess (e.e.)

Reference

3-Hydroxy-2-

methylpropanoic

acid tert-butyl

ester

[Ru(H)(η6-

cot)SYNPHOS]+

BF4−

Excellent up to 94% [5]

Application in the Synthesis of Oseltamivir
(Tamiflu®)
While not a direct application of the aforementioned Roche esters, the industrial synthesis of

the antiviral drug oseltamivir (Tamiflu®) developed by Roche is a landmark example of large-

scale pharmaceutical synthesis starting from a chiral pool material, (-)-shikimic acid.[10][11][12]

This synthesis proceeds through a key epoxide intermediate.

Simplified Roche Industrial Synthesis of Oseltamivir

The synthesis begins with (-)-shikimic acid, which is converted through a series of steps

including esterification, ketalization, and mesylation to form a key epoxide intermediate.[10][12]

This epoxide is then opened with an azide, followed by several functional group manipulations

to yield oseltamivir.[11][13]

Experimental Protocol: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid

This protocol is adapted from the Roche industrial process.[10]

Materials:
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(-)-Shikimic acid

Ethanol

Thionyl chloride

3-Pentanone

p-Toluenesulfonic acid (catalyst)

Methanesulfonyl chloride (MsCl)

Triethylamine

Potassium bicarbonate

Procedure:

Esterification: Treat (-)-shikimic acid with ethanol and thionyl chloride to form the ethyl ester.

Ketalization: React the ethyl shikimate with 3-pentanone in the presence of catalytic p-

toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a pentylidene acetal.

Mesylation: Selectively activate the C-5 hydroxyl group by reacting the ketal-protected

intermediate with methanesulfonyl chloride in the presence of triethylamine. This forms a

mesylate, which is an excellent leaving group.

Epoxide Formation: Treat the mesylate with a mild base, such as potassium bicarbonate. An

intramolecular attack displaces the mesylate to form the desired epoxide with the correct

stereochemistry.[10]

Logical Flow of Oseltamivir Synthesis from Shikimic Acid

(-)-Shikimic Acid Ethyl ShikimateEsterification Ketal-Protected IntermediateKetalization Mesylated IntermediateMesylation Key Epoxide IntermediateEpoxide Formation Azide Ring Opening Final Steps (e.g., Reduction, Acetylation) Oseltamivir
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Caption: Simplified workflow of the Roche synthesis of Oseltamivir.

Conclusion
The Roche ester and related chiral building blocks are indispensable tools in modern

pharmaceutical synthesis. Their application enables the efficient and stereocontrolled

production of a wide array of life-saving drugs. The development of both robust biocatalytic and

chemocatalytic methods for their synthesis ensures their continued availability for drug

discovery and development. The case of oseltamivir, while starting from a different chiral

precursor, exemplifies the principles of chiral pool synthesis that are central to the Roche

philosophy of efficient and scalable pharmaceutical manufacturing. As the demand for

enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral

intermediates like the Roche ester will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.york.ac.uk/res/pac/teaching/RocheTamiflu.pdf
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://patents.google.com/patent/CN103833570B/en
https://patents.google.com/patent/CN103833570B/en
https://www.benchchem.com/product/b027092#application-of-roche-ester-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b027092#application-of-roche-ester-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b027092#application-of-roche-ester-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b027092#application-of-roche-ester-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

